N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-IODOPHENYL)THIOUREA
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Overview
Description
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA is a complex organic compound that features a combination of pyrazole, furan, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole and furan intermediates, followed by their coupling through a thiourea linkage.
Preparation of 4-chloro-1H-pyrazole: This can be synthesized by reacting hydrazine with 4-chloroacetophenone under acidic conditions.
Preparation of 2-furylcarbonyl chloride: This involves the chlorination of 2-furoic acid using thionyl chloride.
Coupling Reaction: The 4-chloro-1H-pyrazole is then reacted with 2-furylcarbonyl chloride in the presence of a base to form the intermediate.
Formation of Thiourea Linkage: The intermediate is then reacted with 4-iodoaniline and thiophosgene to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole or furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and furan rings may facilitate binding to these targets, while the thiourea linkage could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA
- N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-THIENYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA
Uniqueness
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(4-IODOPHENYL)THIOUREA is unique due to the specific combination of its functional groups. The presence of both chlorine and iodine atoms, along with the pyrazole and furan rings, provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-iodophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN4O2S/c17-10-7-19-22(8-10)9-13-5-6-14(24-13)15(23)21-16(25)20-12-3-1-11(18)2-4-12/h1-8H,9H2,(H2,20,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQSMXQABUVBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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